![molecular formula C7H15NO B1425882 5,5-Dimethylpiperidin-3-ol CAS No. 806596-58-7](/img/structure/B1425882.png)
5,5-Dimethylpiperidin-3-ol
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Overview
Description
Molecular Structure Analysis
The molecular formula of 5,5-Dimethylpiperidin-3-ol is C7H15NO. The InChI code is 1S/C7H15NO/c1-7(2)3-6(9)4-8-5-7;/h6,8-9H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis
5,5-Dimethylpiperidin-3-ol has a molecular weight of 129.2 g/mol. The physical form of its hydrochloride salt is a powder . The melting point of the hydrochloride salt is between 200-205°C .Scientific Research Applications
Synthesis of Bioactive Molecules
5,5-Dimethylpiperidin-3-ol: serves as a versatile intermediate in the synthesis of bioactive molecules. Its piperidine structure is a common motif in many pharmaceuticals, and modifications to its core can lead to compounds with varied biological activities. Researchers focus on developing novel synthetic routes to create derivatives that could potentially act as therapeutic agents .
Development of Central Nervous System Drugs
The piperidine ring is a structural feature in many drugs targeting the central nervous system (CNS)5,5-Dimethylpiperidin-3-ol could be used to synthesize analogs of known CNS-active drugs or to discover new entities that interact with CNS receptors, potentially leading to treatments for disorders like depression, anxiety, and schizophrenia .
Antimicrobial Agents
Piperidine derivatives have shown promise as antimicrobial agents5,5-Dimethylpiperidin-3-ol may be employed to develop new antimicrobials that can combat resistant strains of bacteria and fungi, addressing the growing concern of antibiotic resistance .
Catalysts in Organic Synthesis
Due to its unique chemical properties, 5,5-Dimethylpiperidin-3-ol can act as a catalyst or a co-catalyst in various organic reactions. This includes facilitating cyclization reactions, which are crucial for constructing complex organic compounds .
Agrochemical Research
In agrochemical research, 5,5-Dimethylpiperidin-3-ol might be explored for the development of new pesticides or herbicides. Its structural adaptability allows for the creation of compounds that can selectively target pests without harming crops or the environment .
Material Science Applications
The piperidine moiety can be incorporated into polymers or other materials to impart specific characteristics, such as increased flexibility or durability5,5-Dimethylpiperidin-3-ol could be a starting point for synthesizing such materials, potentially useful in various industries ranging from automotive to electronics .
properties
IUPAC Name |
5,5-dimethylpiperidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)3-6(9)4-8-5-7/h6,8-9H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMFLVFYXUOAEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CNC1)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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